
tert-Butyl (ethylcarbamothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (ethylcarbamothioyl)carbamate, also known as Boc-Cys(StBu)-OH, is a chemical compound widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis, redox regulation, and detoxification. Boc-Cys(StBu)-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Mécanisme D'action
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH does not have a specific mechanism of action as it is a building block for the synthesis of peptides and proteins. However, peptides and proteins synthesized using this compound(StBu)-OH may have specific biological activities depending on their sequence and structure.
Biochemical and Physiological Effects:
This compound(StBu)-OH does not have any biochemical or physiological effects as it is not a biologically active compound. However, peptides and proteins synthesized using this compound(StBu)-OH may have biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH has several advantages for lab experiments. It is a stable and readily available building block for the synthesis of peptides and proteins. It is also easy to handle and purify. However, this compound(StBu)-OH has some limitations. It is relatively expensive compared to other cysteine derivatives, and the synthesis process is time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH in scientific research. One direction is the synthesis of thioether-linked peptides with improved biological activity and stability. Another direction is the synthesis of peptides and proteins with specific post-translational modifications such as disulfide bonds and glycosylation. Additionally, this compound(StBu)-OH can be used in the synthesis of peptide-based drugs and vaccines with improved efficacy and safety profiles.
Applications De Recherche Scientifique
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides containing cysteine residues, which are known to be challenging due to their susceptibility to oxidation and racemization. This compound(StBu)-OH is also used in the synthesis of thioether-linked peptides, which have been shown to have unique structural and biological properties.
Propriétés
Numéro CAS |
180150-75-8 |
|---|---|
Formule moléculaire |
C8H16N2O2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
tert-butyl N-(ethylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H16N2O2S/c1-5-9-6(13)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13) |
Clé InChI |
OJAGSBADNOYMMM-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC(=O)OC(C)(C)C |
SMILES canonique |
CCNC(=S)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(ethylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

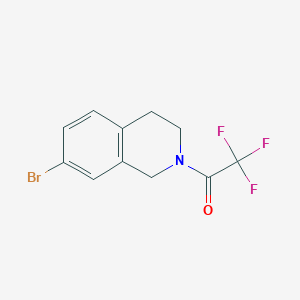
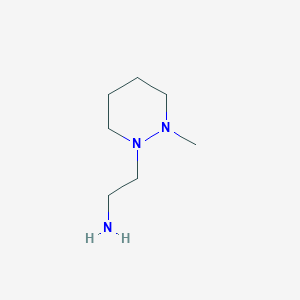

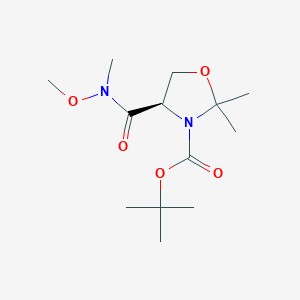

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)

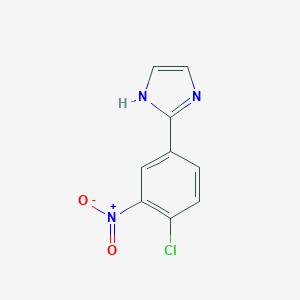
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)
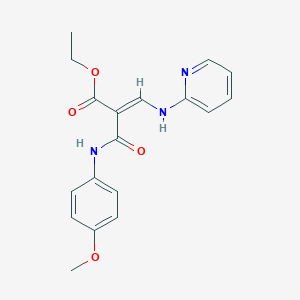
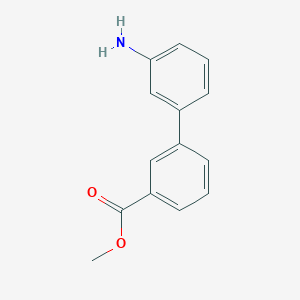

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)
